(+)-Matesaponin 1
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Overview
Description
(+)-Matesaponin 1: is a naturally occurring saponin compound. Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Matesaponin 1 typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions, where sugar moieties are attached to the aglycone part of the molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as plants that naturally produce this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (+)-Matesaponin 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chemistry: In chemistry, (+)-Matesaponin 1 is studied for its surfactant properties, which can be useful in various applications, including emulsification and foaming agents.
Biology: In biology, this compound is investigated for its potential to modulate biological pathways, including anti-inflammatory and immunomodulatory effects.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in cancer treatment and immune system modulation.
Industry: In industry, this compound can be used in the formulation of natural products, including cosmetics and pharmaceuticals, due to its surfactant and bioactive properties.
Mechanism of Action
The mechanism of action of (+)-Matesaponin 1 involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade.
Comparison with Similar Compounds
Saponin A: Another saponin with similar surfactant properties.
Saponin B: Known for its anti-inflammatory effects.
Saponin C: Studied for its immunomodulatory activities.
Comparison: (+)-Matesaponin 1 is unique due to its specific glycosylation pattern, which influences its biological activity and solubility. Compared to other saponins, it may exhibit stronger anti-inflammatory and anti-cancer effects, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21-10-15-47(42(58)64-41-36(56)34(54)32(52)26(19-49)61-41)17-16-45(6)23(30(47)22(21)2)8-9-28-44(5)13-12-29(43(3,4)27(44)11-14-46(28,45)7)62-39-37(57)38(24(50)20-59-39)63-40-35(55)33(53)31(51)25(18-48)60-40/h8,21-22,24-41,48-57H,9-20H2,1-7H3/t21-,22+,24+,25-,26-,27?,28-,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,44+,45-,46-,47+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUIWIKODVGCF-ZZJSDIKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126622-38-6 |
Source
|
Record name | Matesaponin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126622386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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